

The Principle of Caged ATP: An In-depth Technical Guide

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Compound of Interest

Compound Name: Caged ATP

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Core Principle of Caged ATP

Caged ATP is a powerful tool in biological research, allowing for the precise temporal and spatial control of ATP availability. The fundamental principle lies in rendering ATP biologically inert by covalently attaching a photoremovable protecting group, often referred to as a "cage," to its terminal phosphate (γ -phosphate).^{[1][2]} This modification prevents the ATP from being recognized and utilized by ATP-dependent enzymes and receptors.^{[1][2]} The **caged ATP** can be introduced into a biological system, such as a cell or tissue, without eliciting a response.

The activation, or "uncaging," of ATP is achieved through photolysis, typically by exposing the caged compound to a brief pulse of ultraviolet (UV) light.^[3] The light provides the energy to cleave the bond between the cage and the ATP molecule, releasing free, active ATP in a rapid and localized manner.^[3] This sudden increase in ATP concentration can then initiate or modulate a wide array of biological processes, allowing researchers to study their kinetics and underlying mechanisms with high precision.

The most commonly used caging groups are ortho-nitrobenzyl derivatives, such as the 1-(2-nitrophenyl)ethyl (NPE) group.^{[1][2]} The photolysis of NPE-**caged ATP** yields not only ATP but also a proton and a nitrosoacetophenone byproduct.^[3] It is crucial to consider the potential effects of these byproducts in experimental design.

Quantitative Properties of Caged ATP Analogs

The choice of a **caged ATP** analog for a specific experiment depends on its photophysical properties. Key parameters include the quantum yield (Φ), which represents the efficiency of converting an absorbed photon into a released ATP molecule, and the molar extinction coefficient (ϵ), which indicates the probability of light absorption at a given wavelength. A higher product of these two values ($\Phi \times \epsilon$) signifies a more efficient uncaging process. The rate of ATP release is another critical factor for studying rapid biological events.

Caged ATP Analog	Caging Group	Quantum Yield (Φ)	Molar Extinction Coefficient (ϵ) at λ_{max} (M ⁻¹ cm ⁻¹)	λ_{max} (nm)	Release Rate Constant (k) at pH 7, ~22°C (s ⁻¹)
NPE-caged ATP	1-(2-nitrophenyl)ethyl	0.63	660 at 347 nm	~260	~220[4]
DMNPE-caged ATP	1-(4,5-dimethoxy-2-nitrophenyl)ethyl	0.07[5][6]	5,000 at 350 nm[1]	~355	Slower than NPE
CNB-caged ATP	α -carboxy-2-nitrobenzyl	0.2 - 0.4	-	~260	Very fast (μ s range)
CMNB-caged ATP	5-carboxymethoxy-2-nitrobenzyl	Intermediate	-	~310	Intermediate

Note: Values can vary depending on experimental conditions (e.g., pH, solvent).

Experimental Protocols

Synthesis of NPE-caged ATP

The synthesis of P³-(1-(2-nitrophenyl)ethyl) adenosine 5'-triphosphate (NPE-**caged ATP**) is a multi-step process.^[1] A common method involves the initial synthesis of caged phosphate, which is then coupled to ADP.^[1]

Materials:

- 1-(2-Nitrophenyl)ethanol
- Phosphorus oxychloride (POCl₃)
- Adenosine 5'-diphosphate (ADP)
- 1,1'-Carbonyldiimidazole (CDI)
- Anhydrous solvents (e.g., pyridine, DMF)
- Triethylammonium bicarbonate buffer
- Chromatography supplies (e.g., DEAE-Sephadex)

Methodology:

- Synthesis of 1-(2-Nitrophenyl)ethyl Phosphate (NPE-caged phosphate):
 - React 1-(2-nitrophenyl)ethanol with phosphorus oxychloride in an anhydrous solvent like pyridine.
 - The reaction mixture is then hydrolyzed to yield NPE-caged phosphate.
 - Purify the product using chromatography.
- Activation of NPE-caged phosphate:
 - Activate the purified NPE-caged phosphate using a coupling agent like 1,1'-carbonyldiimidazole (CDI) in an anhydrous solvent.
- Coupling with ADP:

- React the activated NPE-caged phosphate with the tri-n-butylammonium salt of ADP in an anhydrous solvent.
- The reaction progress can be monitored by thin-layer chromatography (TLC).
- Purification of NPE-**caged ATP**:
 - Purify the final product using ion-exchange chromatography on a DEAE-Sephadex column with a triethylammonium bicarbonate buffer gradient.
 - The fractions containing NPE-**caged ATP** are identified by UV absorbance and pooled.
 - The product is then lyophilized to obtain the final solid product.

Note: This is a simplified overview. The synthesis requires expertise in organic chemistry and should be performed in a properly equipped laboratory with appropriate safety precautions.

Application in Skinned Muscle Fibers

Caged ATP is extensively used to study the kinetics of muscle contraction.^[7] Skinned muscle fibers, which have their sarcolemma removed, allow for direct access of **caged ATP** to the contractile machinery.

Materials:

- Glycerinated rabbit psoas muscle fibers
- Relaxing solution (e.g., containing EGTA, MgCl_2 , KCl, imidazole buffer)
- Rigor solution (same as relaxing solution but without ATP)
- NPE-**caged ATP**
- Flash photolysis setup (e.g., UV laser or flash lamp)
- Force transducer and data acquisition system

Methodology:

- Fiber Preparation:
 - Dissect a single glycerinated muscle fiber and mount it between a force transducer and a fixed hook in a temperature-controlled experimental chamber.
 - Initially, perfuse the fiber with relaxing solution.
- Introduction of **Caged ATP**:
 - Replace the relaxing solution with a rigor solution containing a known concentration of NPE-**caged ATP** (e.g., 1-5 mM).
 - Allow sufficient time for the **caged ATP** to diffuse into the fiber.
- Photolysis and Data Acquisition:
 - Trigger a UV flash (e.g., from a frequency-doubled ruby laser at 347 nm) to photolyze the **caged ATP**.^[4]
 - Simultaneously record the tension generated by the muscle fiber using the force transducer.
 - The data acquisition system should have a high sampling rate to capture the rapid force development.
- Data Analysis:
 - Analyze the recorded force transient to determine kinetic parameters such as the rate of force development and the maximum force generated.
 - The concentration of ATP released can be controlled by varying the intensity and duration of the UV flash.

Application in Neuronal Slice Electrophysiology

Caged ATP is used to study the effects of ATP on neuronal activity and synaptic transmission through purinergic receptors.^[8]

Materials:

- Brain slices
- Artificial cerebrospinal fluid (aCSF)
- Patch-clamp rig with an upright microscope
- Whole-cell patch-clamp amplifier and data acquisition system
- NPE-**caged ATP**
- UV light source coupled to the microscope (e.g., flash lamp or laser)

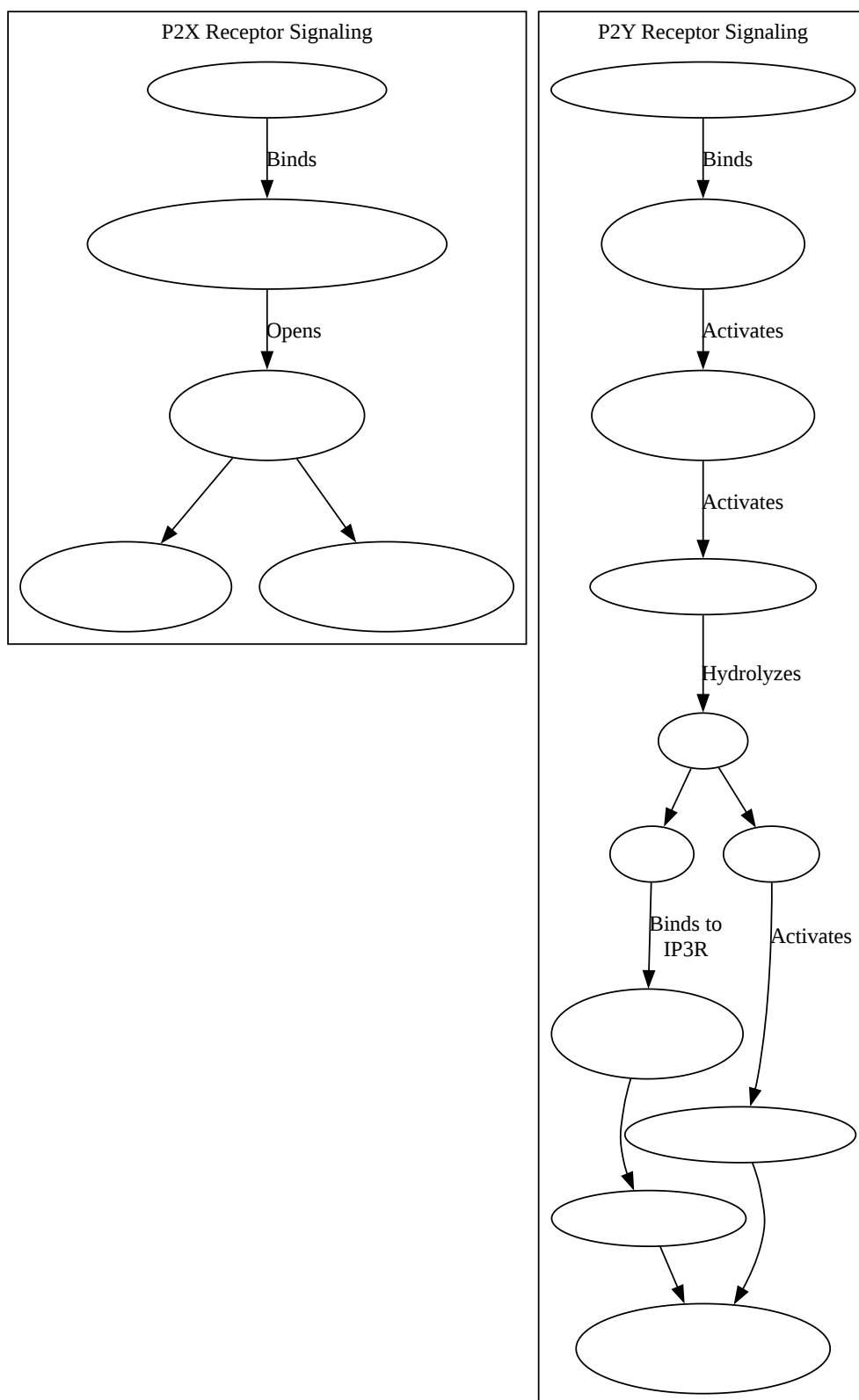
Methodology:

- Slice Preparation and Recording:
 - Prepare acute brain slices from the region of interest.
 - Transfer a slice to the recording chamber of the patch-clamp setup and continuously perfuse with aCSF.
 - Establish a whole-cell patch-clamp recording from a target neuron.
- Application of **Caged ATP**:
 - Bath-apply a known concentration of NPE-**caged ATP** (e.g., 100-500 μ M) to the aCSF.
- Photolysis and Electrophysiological Recording:
 - Position the UV light spot over the neuron of interest or a specific subcellular compartment.
 - Deliver a brief pulse of UV light to uncage ATP.
 - Record the resulting changes in membrane potential or current using the patch-clamp amplifier.

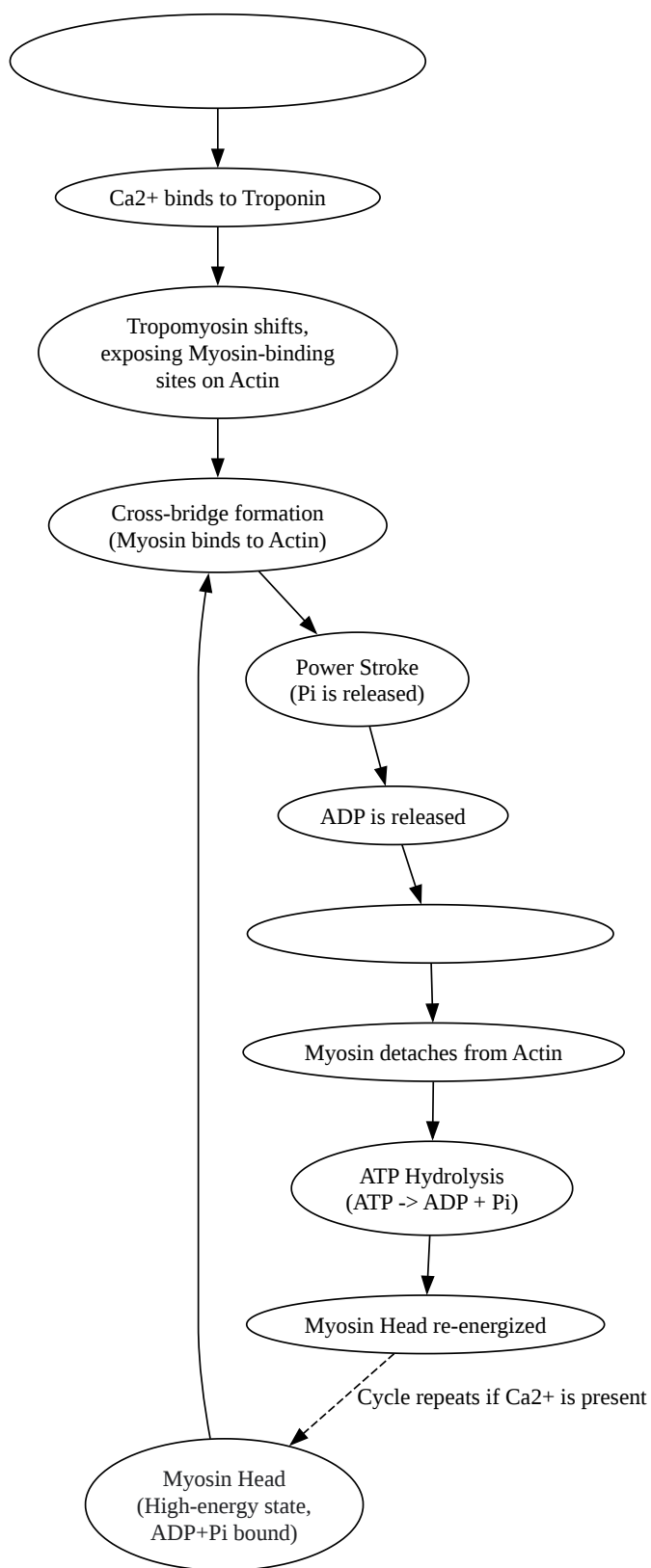
- Data Analysis:
 - Analyze the electrophysiological recordings to characterize the ATP-evoked response, such as changes in firing rate, synaptic currents, or membrane potential.
 - Pharmacological agents can be used to identify the specific purinergic receptors involved.

Visualization of Pathways and Workflows

Signaling Pathways

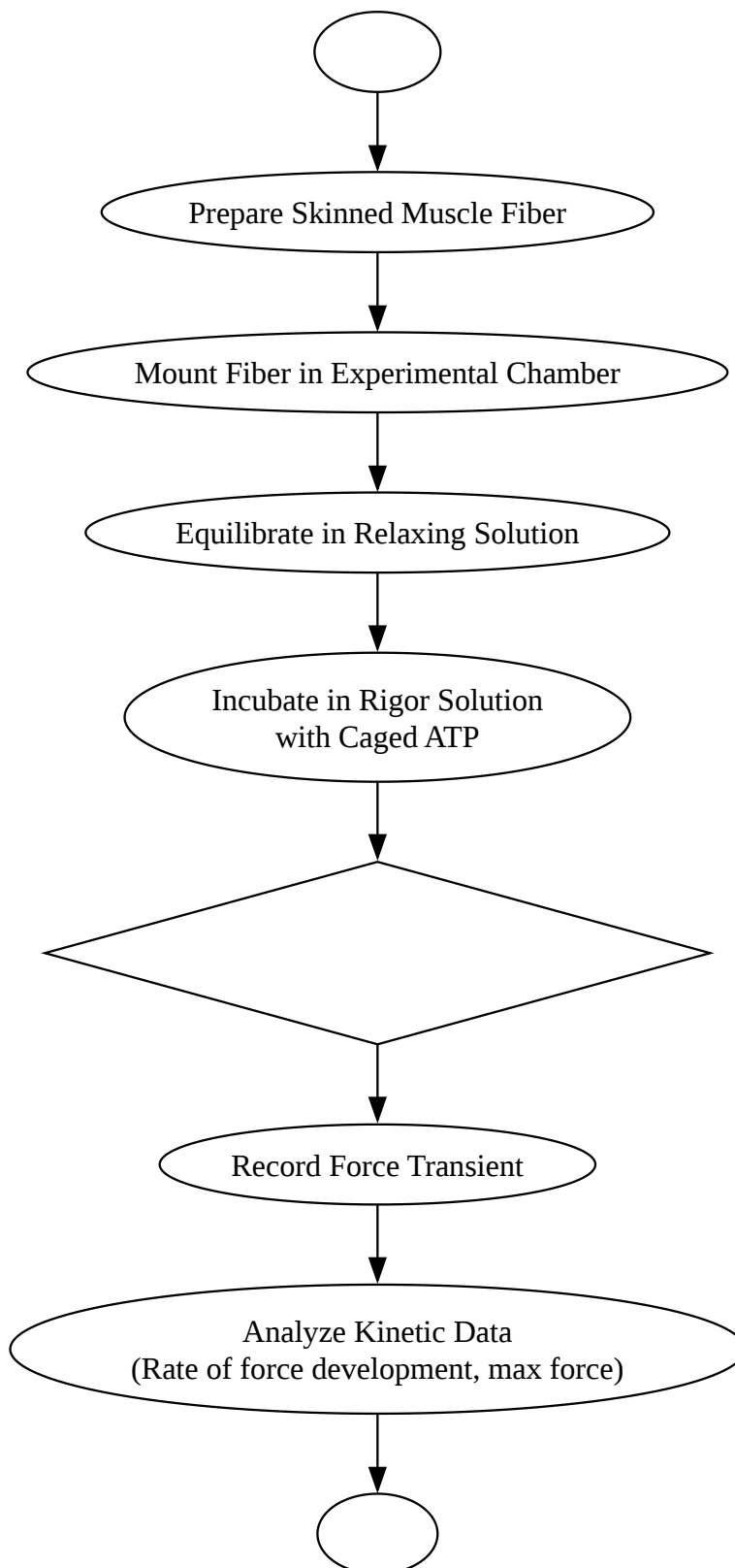


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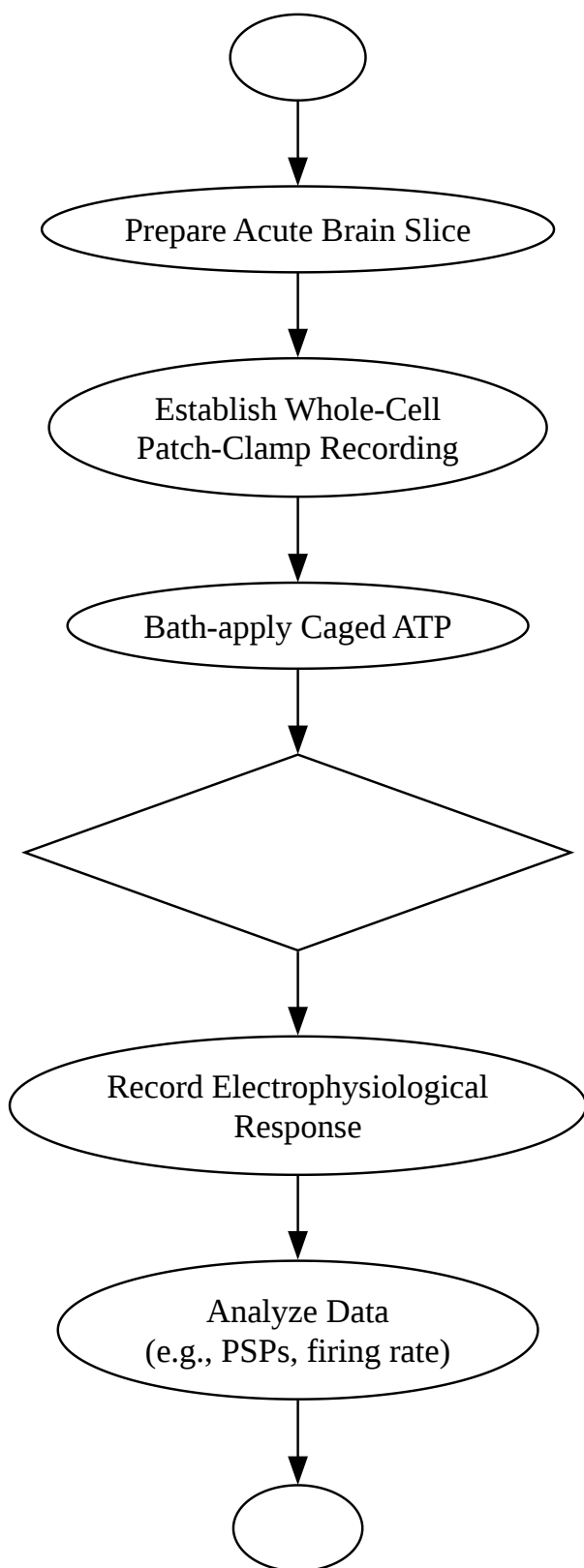


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Experimental Workflows



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